molecular formula C5H2BrClN4 B2562395 5-Bromo-2-chloro-3H-imidazo[4,5-b]pyrazine CAS No. 1936673-55-0

5-Bromo-2-chloro-3H-imidazo[4,5-b]pyrazine

Cat. No.: B2562395
CAS No.: 1936673-55-0
M. Wt: 233.45
InChI Key: XFXYCKYBPJVKHW-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-3H-imidazo[4,5-b]pyrazine is a fused heterocyclic compound featuring an imidazole ring fused to a pyrazine moiety. The bromine and chlorine substituents at positions 5 and 2, respectively, confer distinct electronic and steric properties, making it a versatile scaffold in medicinal chemistry and materials science. Its synthesis typically involves halogenation of precursor diamines, as demonstrated in studies using 5-bromopyrazine-2,3-diamine derivatives .

Properties

IUPAC Name

5-bromo-2-chloro-3H-imidazo[4,5-b]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClN4/c6-2-1-8-3-4(9-2)11-5(7)10-3/h1H,(H,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFXYCKYBPJVKHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2C(=N1)N=C(N2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-3H-imidazo[4,5-b]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromo-5-chloropyrazine with suitable reagents to form the imidazo[4,5-b]pyrazine ring system . The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-chloro-3H-imidazo[4,5-b]pyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to modify its electronic properties and reactivity.

    Cyclization Reactions: Further cyclization can occur to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

5-Bromo-2-chloro-3H-imidazo[4,5-b]pyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 5-Bromo-2-chloro-3H-imidazo[4,5-b]pyrazine exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogenated Imidazo[4,5-b]pyrazine Derivatives

Key Compounds:
  • 5,6-Dichloroimidazo[4,5-b]pyrazine (e.g., NSC-217913): Exhibits potent inhibitory activity against WWP1/WWP2 HECT E3 ligases, with IC₅₀ values in the low micromolar range. Dichlorination enhances metabolic stability and binding affinity compared to non-halogenated analogs . Comparison: Replacing Cl with Br at position 5 (as in the target compound) reduces activity against WWP2, likely due to steric hindrance from bromine’s larger atomic radius .
  • 5-Chloroimidazo[4,5-b]pyrazine :

    • Shows moderate inhibitory effects in kinase assays (e.g., c-Met inhibition).
    • Comparison : Bromine’s electron-withdrawing effect at position 5 may alter π-π stacking interactions in kinase binding pockets, reducing potency compared to chloro analogs .

Thiazolo[4,5-b]pyrazine Derivatives

Key Compounds:
  • 5-Bromo-thiazolo[4,5-b]pyrazine: Demonstrates fluorescence quantum yields up to 56% in solution, attributed to extended conjugation from the thiazole ring. Comparison: The imidazole ring in the target compound reduces fluorescence intensity compared to thiazolo derivatives due to increased non-radiative decay pathways .
  • 2-Methyl-thiazolo[4,5-b]pyrazine: Undergoes efficient Knoevenagel condensation with aldehydes, enabling functionalization for optoelectronic applications. Comparison: The imidazo[4,5-b]pyrazine core lacks analogous reactivity, limiting its utility in synthetic diversification .

Triazolo[4,5-b]pyrazine Derivatives

Key Compounds:
  • Triazolo[4,5-b]pyrazine-quinoline hybrids: Exhibit potent c-Met kinase inhibition (IC₅₀ < 10 nM) but suffer from aldehyde oxidase-mediated metabolism. Comparison: The imidazo[4,5-b]pyrazine scaffold shows lower metabolic liability in enzymatic assays, suggesting improved pharmacokinetic profiles .

Fluorescence and Electronic Properties

Compound Fluorescence Quantum Yield (%) Key Substituent Effects Reference
5-Bromo-2-chloro-imidazo[4,5-b]pyrazine <10 (estimated) Heavy atom effect (Br) quenches fluorescence
7-Phenyl-benzo[4,5]imidazo[2,1-a]pyrrolo[2,1-c]pyrazine 56 Extended conjugation via phenyl group
Thiazolo[4,5-b]pyrazine derivatives 20–56 Electron-donating substituents enhance yield

Q & A

Q. What explains variability in biological assay results?

  • Methodology :
  • Assay conditions : Standardize cell lines (e.g., HepG2 vs. HCT116), serum concentration, and incubation time.
  • Metabolic stability : Test compound stability in liver microsomes (e.g., human vs. murine).
  • Off-target profiling : Use kinase panels (e.g., Eurofins) to rule out non-specific inhibition .

Methodological Workflows

  • Synthesis Workflow :

    StepMethodKey ParametersYield (%)
    1Cyclizationo-Bromo-2-aminopyrazine, resin, 60°C, 24h55–70
    2Suzuki CouplingPd(PPh3_3)4_4, Ar-B(OH)2_2, 80°C, 12h40–60
    3PurificationFlash chromatography (SiO2_2, EtOAc/hexane)>95
  • Crystallography Workflow :

    ParameterValueSource
    Space groupP21_1/c
    Resolution0.84 Å
    Rfree_{free}<0.05

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